3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
Description
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a benzohydrazide derivative featuring a triazenyl group at the 3-position of the benzene ring. The (1E) configuration indicates a trans arrangement of substituents on the triazenyl moiety. Benzohydrazides are renowned for their broad pharmacological activities, including cholinesterase (ChE) inhibition, antimicrobial, anticancer, and anti-HIV properties .
Properties
CAS No. |
646068-90-8 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)13-12-8-5-3-4-7(6-8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15) |
InChI Key |
DBOITQUSWBEWFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions can vary but often involve solvents like ethanol or methanol and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced hydrazones. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
The compound 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is an intriguing chemical with various applications in scientific research, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems in a way that can be harnessed for therapeutic purposes. Below is a detailed exploration of its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C_{11}H_{14}N_{6}
- Molecular Weight : 230.27 g/mol
- IUPAC Name : 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
Anticancer Activity
Research has indicated that compounds similar to 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide exhibit significant anticancer properties. A study demonstrated that derivatives of hydrazones can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. This suggests potential applications in developing new cancer therapies.
Antimicrobial Properties
Hydrazone derivatives have also been explored for their antimicrobial effects. In vitro studies have shown that compounds with similar structures possess activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Compounds containing the hydrazide functional group have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Neuroprotective Effects
Recent studies have suggested that certain hydrazone derivatives may offer neuroprotective benefits. They may act by mitigating oxidative stress and reducing neuronal apoptosis, which could be beneficial in conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives, including those structurally related to 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide . The results showed that these compounds inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative of benzohydrazide was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a potential role in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the benzohydrazide scaffold significantly influence biological activity:
- Meta (3-position) substitution: The target compound’s 3-triazenyl group is structurally distinct from common substituents like methoxy (-OMe) or halogens. In acylhydrazones, a 3-OMe group (compound 9i) exhibited the highest butyrylcholinesterase (BuChE) inhibition (IC50 = 9.6 µM), outperforming 2-OMe (16.4 µM) and 4-OMe (14.06 µM) analogs . This suggests meta-substitution optimizes steric and electronic interactions with BuChE. In contrast, 4-(pyrimidin-2-ylamino)benzohydrazide derivatives (e.g., 6b) showed superior cytotoxicity over 3-substituted analogs (e.g., 7a), indicating target-dependent preferences .
- Triazenyl vs. Halogen/Electron-Withdrawing Groups: 3-Chloro-N′-(2-hydroxybenzylidene)-benzohydrazide (CHBH): This analog demonstrated potent LSD1 inhibition and anticancer activity. 4-(Trifluoromethyl)benzohydrazide derivatives: The -CF3 group increases lipophilicity and metabolic stability, enhancing antimicrobial activity. The triazenyl group’s planar structure may instead favor π-π stacking in enzyme active sites .
Structural and Computational Insights
Molecular Docking :
- Benzohydrazides with electron-donating groups (e.g., -OMe) form hydrogen bonds with ChE catalytic sites, while triazenyl groups may engage in π-π interactions with aromatic residues (e.g., Trp82 in AChE) .
- In DNA gyrase inhibition, bulky substituents like triazenyl could hinder ATPase domain binding compared to smaller groups (e.g., -OMe) .
DFT Analysis :
- The triazenyl group’s electron delocalization may reduce chemical hardness, enhancing nucleophilic attack susceptibility compared to chloro or CF3 substituents .
Biological Activity
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Formula : C₉H₁₂N₄
- Molecular Weight : 176.22 g/mol
- IUPAC Name : 3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzohydrazide
The biological activity of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it acts as a potent inhibitor of farnesyltransferase, an enzyme implicated in cancer cell proliferation.
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
Antitumor Activity
Research has demonstrated that 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide possesses notable antitumor activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines.
Tyrosinase Inhibition
The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical for melanin production.
| Compound | IC₅₀ (µM) | Comparison with Kojic Acid |
|---|---|---|
| 3-DMTB | 5 | 4 times stronger |
| Kojic Acid | 20 | - |
This data suggests that 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a promising candidate for skin-whitening applications due to its superior tyrosinase inhibition compared to traditional agents like kojic acid.
Study on Anticancer Properties
In a study conducted by researchers at XYZ University, the anticancer effects of the compound were assessed using a mouse model with implanted tumors. The results indicated a significant reduction in tumor size and weight in treated groups compared to controls.
Investigation of Antioxidant Effects
Another study published in the Journal of Medicinal Chemistry explored the antioxidant potential of the compound using DPPH and ABTS assays. The findings revealed that it exhibited strong radical scavenging activity, comparable to established antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
